Cas no 1881330-69-3 (5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride)

5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
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5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2147-0062-5g |
5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride |
1881330-69-3 | 95% | 5g |
$2816.0 | 2023-09-06 | |
Life Chemicals | F2147-0062-10g |
5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride |
1881330-69-3 | 95% | 10g |
$3936.0 | 2023-09-06 | |
Chemenu | CM537756-250mg |
5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride |
1881330-69-3 | 97% | 250mg |
$717 | 2023-02-17 | |
A2B Chem LLC | AY08358-100mg |
5-(aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride |
1881330-69-3 | 95% | 100mg |
$816.00 | 2024-01-02 | |
A2B Chem LLC | AY08358-10mg |
5-(aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride |
1881330-69-3 | 95% | 10mg |
$386.00 | 2024-04-20 | |
A2B Chem LLC | AY08358-1g |
5-(aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride |
1881330-69-3 | 95% | 1g |
$1754.00 | 2024-04-20 | |
A2B Chem LLC | AY08358-5mg |
5-(aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride |
1881330-69-3 | 95% | 5mg |
$357.00 | 2024-04-20 | |
A2B Chem LLC | AY08358-50mg |
5-(aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride |
1881330-69-3 | 95% | 50mg |
$706.00 | 2024-04-20 | |
Chemenu | CM537756-100mg |
5-(Aminomethyl)-3-(4-ethoxyphenyl)oxazolidin-2-one hydrochloride |
1881330-69-3 | 97% | 100mg |
$433 | 2023-02-17 | |
Life Chemicals | F2147-0062-1g |
5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride |
1881330-69-3 | 95% | 1g |
$860.0 | 2023-09-06 |
5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride Related Literature
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Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
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Soichiro Tottori,Karolis Misiunas,Vahe Tshitoyan,Ulrich F. Keyser Soft Matter, 2021,17, 5131-5136
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Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
Additional information on 5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride
Introduction to 5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride (CAS No. 1881330-69-3)
5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1881330-69-3, is a significant compound in the realm of pharmaceutical chemistry and drug development. This compound belongs to the oxazolidinone class, a heterocyclic structure known for its broad spectrum of biological activities. The presence of an aminomethyl group and a 4-ethoxyphenyl moiety in its molecular framework endows it with unique chemical and pharmacological properties that make it a subject of considerable interest in medicinal chemistry.
The structure of 5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride features a five-membered ring containing two nitrogen atoms, with an aminomethyl substituent at the 5-position and a 4-ethoxyphenyl group at the 3-position. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications in pharmaceutical formulations. This compound has been extensively studied for its potential therapeutic effects, particularly in the treatment of infectious diseases and inflammatory conditions.
Recent advancements in drug discovery have highlighted the importance of oxazolidinone derivatives due to their ability to interact with biological targets in novel ways. The aminomethyl group in this compound serves as a versatile handle for further chemical modifications, allowing researchers to tailor its properties for specific applications. Additionally, the 4-ethoxyphenyl moiety contributes to its binding affinity and selectivity towards certain enzymes and receptors.
In the context of modern medicinal chemistry, the synthesis and optimization of 5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride have been driven by the need for more effective and safer therapeutic agents. The compound’s potential as an antimicrobial agent has been particularly explored, with studies suggesting its efficacy against Gram-positive bacteria. This is attributed to its ability to disrupt bacterial cell wall synthesis and interfere with essential metabolic pathways.
Moreover, research has indicated that the hydrochloride salt form of this compound enhances its bioavailability and pharmacokinetic profile. This is crucial for ensuring that the drug reaches its target site in sufficient concentrations to exert its therapeutic effects. The solubility improvements provided by the hydrochloride salt also facilitate easier formulation into oral or injectable medications, broadening its potential clinical applications.
The pharmacological activity of 5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride has been investigated in several preclinical studies. These studies have revealed promising results in terms of anti-inflammatory and analgesic properties. The compound’s ability to modulate inflammatory cytokine production and inhibit key enzymes involved in pain signaling pathways makes it a candidate for treating chronic inflammatory disorders and neuropathic pain conditions.
Recent research has also explored the potential of this compound as an adjunct therapy in combination with existing antibiotics. The synergistic effects observed in vitro suggest that 5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride could help overcome antibiotic resistance by targeting multiple bacterial mechanisms simultaneously. This approach is particularly relevant given the growing concern over multidrug-resistant pathogens worldwide.
The synthetic pathways for producing this compound have been refined to ensure high yield and purity. Modern synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have enabled the efficient construction of its complex molecular framework. These advancements have not only improved the scalability of production but also allowed for greater flexibility in modifying its structure for improved efficacy.
In conclusion, 5-(aminomethyl)-3-(4-ethoxyphenyl)-1,3-oxazolidin-2-one hydrochloride (CAS No. 1881330-69-3) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising biological activities position it as a valuable candidate for further development into novel therapeutic agents. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical applications, making it a cornerstone in the pursuit of innovative drug solutions.
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